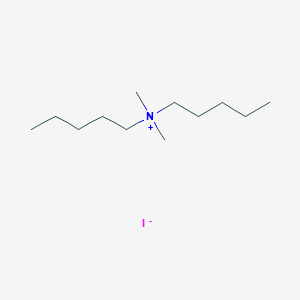
N,N-Dimethyl-N-pentylpentan-1-aminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N-pentylpentan-1-aminium iodide is a quaternary ammonium compound It is characterized by the presence of a positively charged nitrogen atom bonded to three alkyl groups and one pentyl group, with an iodide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-pentylpentan-1-aminium iodide typically involves the quaternization of N,N-dimethylpentanamine with an alkyl halide, such as pentyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
N,N-Dimethylpentanamine+Pentyl iodide→N,N-Dimethyl-N-pentylpentan-1-aminium iodide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-N-pentylpentan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide, chloride, or bromide ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, with reagents such as sodium hydroxide or potassium chloride.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
Substitution Reactions: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: The products depend on the specific redox reaction and conditions used.
Applications De Recherche Scientifique
N,N-Dimethyl-N-pentylpentan-1-aminium iodide has several applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential antimicrobial properties, as quaternary ammonium compounds are known for their disinfectant capabilities.
Medicine: Explored for use in drug delivery systems, where its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Utilized in the formulation of surfactants and detergents, where its amphiphilic nature helps in emulsifying and cleaning applications.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-N-pentylpentan-1-aminium iodide exerts its effects is primarily through its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of cell membranes, disrupting their integrity and leading to cell lysis. This mechanism is particularly relevant in its antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1-pentanamine: A precursor in the synthesis of N,N-Dimethyl-N-pentylpentan-1-aminium iodide.
N,N-Dimethyl-N-hexylhexan-1-aminium iodide: A similar quaternary ammonium compound with a longer alkyl chain.
N,N-Dimethyl-N-butylbutan-1-aminium iodide: A related compound with a shorter alkyl chain.
Uniqueness
This compound is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological membranes. This makes it particularly suitable for certain applications where other quaternary ammonium compounds may not be as effective.
Propriétés
Numéro CAS |
832721-28-5 |
|---|---|
Formule moléculaire |
C12H28IN |
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
dimethyl(dipentyl)azanium;iodide |
InChI |
InChI=1S/C12H28N.HI/c1-5-7-9-11-13(3,4)12-10-8-6-2;/h5-12H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
OZMXTFRAPNKVGJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCC[N+](C)(C)CCCCC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
![4-[(Cyclohexylmethyl)amino]-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14200029.png)
![5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline](/img/structure/B14200035.png)
![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![N-{4-[(2-Aminoethyl)carbamoyl]phenyl}glycine](/img/structure/B14200039.png)
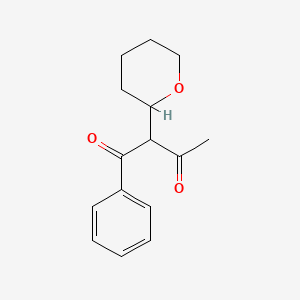
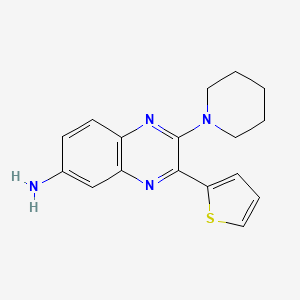
![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
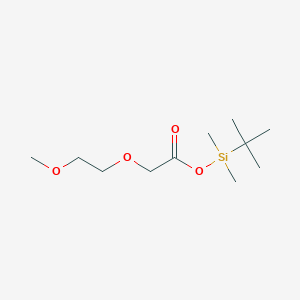
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)
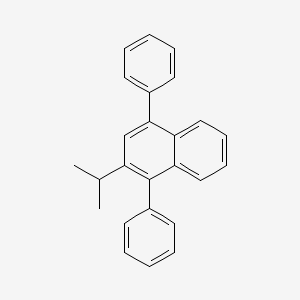
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)
